molecular formula C11H10FN3O2 B13941892 ethyl 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate

ethyl 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B13941892
M. Wt: 235.21 g/mol
InChI Key: YBPMWHDMMGDDEP-UHFFFAOYSA-N
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Description

Ethyl 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a fluorophenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:

    Preparation of the Azide: The azide precursor can be synthesized from aniline derivatives through diazotization followed by azidation.

    Preparation of the Alkyne: The alkyne precursor can be synthesized from various starting materials, such as propargyl alcohols or alkynyl halides.

    Cycloaddition Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.

Scientific Research Applications

Ethyl 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biochemical pathways. The fluorophenyl group can enhance the compound’s binding affinity to its targets, increasing its potency and selectivity.

Comparison with Similar Compounds

Ethyl 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives, such as:

    Ethyl 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylate: Similar structure but with a bromine atom instead of fluorine.

    Ethyl 1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties, such as increased lipophilicity, metabolic stability, and binding affinity to molecular targets.

Properties

Molecular Formula

C11H10FN3O2

Molecular Weight

235.21 g/mol

IUPAC Name

ethyl 1-(2-fluorophenyl)triazole-4-carboxylate

InChI

InChI=1S/C11H10FN3O2/c1-2-17-11(16)9-7-15(14-13-9)10-6-4-3-5-8(10)12/h3-7H,2H2,1H3

InChI Key

YBPMWHDMMGDDEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=N1)C2=CC=CC=C2F

Origin of Product

United States

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